molecular formula C10H9ClN4O3 B2464258 7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole CAS No. 503561-69-1

7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole

Cat. No. B2464258
CAS RN: 503561-69-1
M. Wt: 268.66
InChI Key: KHYBAGRZSWCICT-UHFFFAOYSA-N
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Description

“7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole” is a compound that can be used for pharmaceutical testing . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a benzoxadiazole group . The exact 3D structure is not available in the retrieved information.

Scientific Research Applications

Photophysical Behavior

  • Crystal Structure and Electron Delocalization : A study by Saha (2002) examined the crystal structures of derivatives of 7-nitro-2,1,3-benzoxadiazole, including 7-nitro-4-(pyrrolidin-1-yl)-2,1,3-benzoxadiazole. This research aimed to understand the photophysical behavior, noting significant electron delocalization in these structures (Saha, 2002).

Chromatography and Enantiomer Resolution

  • Use in High-Performance Liquid Chromatography : Toyo’oka et al. (1994) utilized derivatives of 7-nitro-2,1,3-benzoxadiazole for the resolution of enantiomers of amines and alcohols in high-performance liquid chromatography. These derivatives proved effective for separating diastereomers (Toyo’oka et al., 1994).

Antioxidant Activity

  • Evaluation of Antioxidant Activity : Tumosienė et al. (2019) synthesized a series of derivatives, including compounds related to 7-chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole, and assessed their antioxidant activity. Some of these compounds showed potent antioxidant properties (Tumosienė et al., 2019).

Fluorescence Assays

  • Membrane Asymmetry Assays : McIntyre and Sleight (1991) developed a method for analyzing membrane asymmetry using fluorescent 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid analogues. This technique could be applied to various biochemical investigations, including the measurement of phospholipid translocase activity (McIntyre & Sleight, 1991).

Porphyrins and Photochemical Applications

  • Synthesis of Porphyrins with Fused Benzoxadiazole : Cillo and Lash (2005) synthesized porphyrins with fused benzoxadiazole units, including 7-nitro-2,1,3-benzoxadiazole, exploring their potential as photosensitizers in photodynamic therapy (Cillo & Lash, 2005).

Analytical Methods and Tagging Reagents

  • Fluorescent Tagging in Liquid Chromatography : Toyo’oka and others (1991) synthesized benzoxadiazole amine reagents, including derivatives of 7-nitro-2,1,3-benzoxadiazole, as fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography (Toyo’oka et al., 1991).

Cytotoxic Activity and Drug Resistance

  • Cytotoxic Activity in Cancer Research : Turella et al. (2005) found that certain 7-nitro-2,1,3-benzoxadiazole derivatives are effective inhibitors of glutathione S-transferase P1-1, demonstrating strong cytotoxic activity in various cancer cell lines (Turella et al., 2005).

Fluorescent and Colorimetric Sensors

  • Chemosensors for Metal Ions : Wang et al. (2013) developed a new colorimetric probe using 4-amino-7-nitro-2,1,3-benzoxadiazole for the rapid and visual detection of Hg2+, showcasing high selectivity and sensitivity (Wang et al., 2013).

properties

IUPAC Name

7-chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O3/c11-6-5-7(14-3-1-2-4-14)10(15(16)17)9-8(6)12-18-13-9/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYBAGRZSWCICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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